molecular formula C12H13NO3 B3039752 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione CAS No. 130865-70-2

1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione

Cat. No.: B3039752
CAS No.: 130865-70-2
M. Wt: 219.24 g/mol
InChI Key: WXXYIJGSFMSOTF-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyloxy group attached to the nitrogen atom of the pyrrolidine ring, along with a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring in the presence of a base.

    Methylation: The methyl group can be added to the fourth position of the pyrrolidine ring through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyloxy and methyl groups, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.

Major Products:

    Oxidation Products: Oxo derivatives of the pyrrolidine ring.

    Reduction Products: Reduced forms of the pyrrolidine ring.

    Substitution Products: Substituted derivatives at the benzyloxy or methyl positions.

Scientific Research Applications

1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with active sites through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione: shares structural similarities with other pyrrolidine derivatives, such as:

Uniqueness: The presence of both the benzyloxy and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs

Properties

IUPAC Name

4-methyl-1-phenylmethoxypyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9-7-13(12(15)11(9)14)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXYIJGSFMSOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C1=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (30 ml, 44 g, 212 mmol) in dry dichlcromethane (100 ml) was added dropwise over 15 min to a stirred solution of dimethylsulphoxide (16 ml, 17.6 g, 259 mmol) in dry dichloromethane (500 ml) at -78° C. under nitrogen. After a further 10 min 1-benzyloxy-3-hydroxy-4-methylpyrrolidin-2-one (10 g, 45 mmol) in dichloromethane (80 ml) was added via cannula to the cloudy solution. After 30 min diisopropylethylamine (56 ml, 42 g, 330 mmol) was added dropwise over 5 min, and the reaction stirred for a further 35 min at -78° C. before being quenched at that temperature by the addition of methanol (20 ml). The mixture was then warmed to 0° C., washed with water (300 ml), and the water back extracted twice with dichloromethane. The combined organic layers were washed with brine, the brine extracted with dichloromethane, and the combined dichloromethane layers dried (Mg2SO4). After evaporation the product was purified by flash chromatography, eluting with dichloromethane: methanol (98:2 v/v) to give 1-benzyloxy-4-methylpyrrolidin-2,3-dione (7.8 g, 78%) as a white solid. In CDCl3 solution the ketone exists in its enol tautomeric form. 1H NMR (360 MHz, CDCl3) δ7.3-7.5 (5 H, m, Ph), 5.01 (2 H, s, OCH2), 3.61 (2 H, q, J=0.9 Hz, NCH2), 1.81 (3 H, t, J=0.9 Hz, CH3), m/z (CI, isobutane) 220 (M+ +H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
56 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione
Reactant of Route 2
1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione
Reactant of Route 3
1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione
Reactant of Route 4
1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione
Reactant of Route 5
1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione
Reactant of Route 6
Reactant of Route 6
1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione

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